molecular formula C19H24N8 B12245109 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B12245109
M. Wt: 364.4 g/mol
InChI Key: YBMMVELAXPTALL-UHFFFAOYSA-N
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Description

6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a versatile chemical compound used in various scientific research fields. Its unique structure allows for diverse applications, particularly in drug discovery, molecular biology, and medicinal chemistry.

Preparation Methods

The synthesis of 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or purine moieties can be modified using different nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in molecular biology studies to investigate cellular processes and interactions.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar compounds to 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine include other piperazine and purine derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

    7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives: These compounds have been studied for their antimicrobial properties and show different activity profiles compared to the target compound.

    Norfloxacin analogues: These derivatives are designed to improve antibacterial activity and may have different mechanisms of action.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N8

Molecular Weight

364.4 g/mol

IUPAC Name

6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine

InChI

InChI=1S/C19H24N8/c1-3-14-10-15(24-17(23-14)13-4-5-13)26-6-8-27(9-7-26)19-16-18(20-11-21-19)25(2)12-22-16/h10-13H,3-9H2,1-2H3

InChI Key

YBMMVELAXPTALL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C

Origin of Product

United States

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